molecular formula C7H11ClF2O2S B6226835 4,4-difluorocycloheptane-1-sulfonyl chloride CAS No. 2624129-85-5

4,4-difluorocycloheptane-1-sulfonyl chloride

Cat. No.: B6226835
CAS No.: 2624129-85-5
M. Wt: 232.7
InChI Key:
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Description

4,4-difluorocycloheptane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClF2O2S. This compound is characterized by the presence of a sulfonyl chloride group attached to a cycloheptane ring substituted with two fluorine atoms at the 4th position. It is a versatile intermediate used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorocycloheptane-1-sulfonyl chloride typically involves the fluorination of cycloheptane derivatives followed by sulfonylation. One common method includes the reaction of cycloheptane with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. The resulting 4,4-difluorocycloheptane is then treated with chlorosulfonic acid under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-difluorocycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-difluorocycloheptane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-trifluoromethylbenzenesulfonyl chloride: Another sulfonyl chloride compound with a trifluoromethyl group instead of difluorocycloheptane.

    4-chlorobenzenesulfonyl chloride: Contains a chlorobenzene ring instead of a difluorocycloheptane ring.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a methane backbone.

Uniqueness

4,4-difluorocycloheptane-1-sulfonyl chloride is unique due to its cycloheptane ring structure and the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .

Properties

CAS No.

2624129-85-5

Molecular Formula

C7H11ClF2O2S

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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